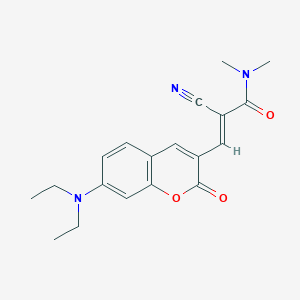

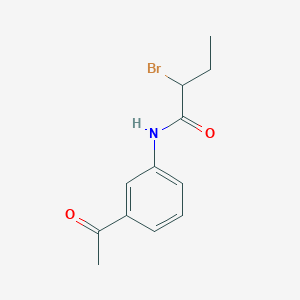

N-(3-acetylphenyl)-2-bromobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

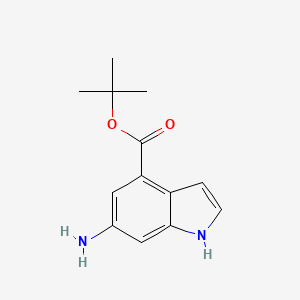

N-(3-acetylphenyl)-2-bromobutanamide is a chemical compound belonging to the class of organic compounds known as acylbenzamides. It is a white crystalline solid with a molecular weight of 273.14 g/mol. It is soluble in water and has a melting point of 90-91°C. This compound has a wide range of uses in the field of synthetic organic chemistry, from the synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

Synthesis and Functionalization

- The synthesis of complex molecules often relies on functionalized intermediates. For instance, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, facilitated by organocatalytic activation of N-bromosuccinimide, highlights the importance of brominated compounds in constructing valuable and functionalized structures (Furst et al., 2020). Similarly, the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones shows the versatility of bromine in modifying molecular frameworks for diverse applications (Shirinian et al., 2012).

Drug Discovery and Development

- Bromodomains, which are epigenetic readers of lysine acetylation, play crucial roles in regulating gene expression. Inhibiting these domains has emerged as a promising strategy in drug discovery for treating diseases like cancer and inflammation. Research into bromodomain inhibitors underscores the potential of targeting these epigenetic readers for therapeutic benefits (Filippakopoulos & Knapp, 2014). Another study emphasizes the diverse therapeutic areas where BET (bromodomain and extra-terminal) proteins' regulation could offer new treatments (Cochran, Conery, & Sims, 2019).

Molecular Interaction Studies

- Investigating the inhibitory properties of novel bromophenols, including natural products, on human cytosolic carbonic anhydrase II, highlights the application of brominated compounds in studying enzyme interactions. This research could pave the way for developing new inhibitors for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antimicrobial Properties

- The synthesis and testing of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrate the antimicrobial potential of brominated compounds. Such studies are vital for developing new antimicrobial agents (Baranovskyi et al., 2018).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-bromobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-5-9(7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQKXVZYHXZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2913490.png)

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)